molecular formula C14H19NO B2580480 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2168524-19-2

8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane

Cat. No. B2580480
CAS RN: 2168524-19-2
M. Wt: 217.312
InChI Key: ZUGROEPMSPALAF-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, displays a wide array of interesting biological activities . The compound “8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane” is a derivative of this scaffold.


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane molecule contains a total of 31 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 secondary amine(s) .


Chemical Reactions Analysis

The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • The efficient synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) and several 3-substituted analogues from pyroglutamic acid highlights a methodology that could be applicable to the synthesis of 8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane. These analogues were evaluated for their affinity at D2 and 5-HT2A receptors, indicating the potential pharmacological significance of this scaffold (Singh et al., 2007).

Application in Natural Product Synthesis

  • The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, central to many tropane alkaloids with diverse biological activities, has been a focal point of research. This review compiles significant methodologies for the stereocontrolled formation of this bicyclic scaffold, which could be relevant for synthesizing derivatives of this compound (Rodríguez et al., 2021).

Stereoselective Synthesis

  • A catalytic asymmetric synthesis approach produced 8-oxabicyclo[3.2.1]octane derivatives, showcasing a methodology that might be adaptable for the construction of this compound derivatives. These compounds were obtained with high enantiomeric excesses, indicating the potential for creating stereochemically complex molecules based on this framework (Ishida et al., 2010).

Lewis Acid Catalyzed Reactions

  • Lewis acid catalysis was employed in a [3+4]-annulation reaction with cyclopropane 1,1-diesters and anthranils, leading to the synthesis of 8-oxa-1-azabicyclo[3.2.1]octanes. This method demonstrates a unique approach to constructing azabicyclic structures, potentially applicable to this compound (Wang et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction inhibits the enzyme’s activity, leading to increased levels of acetylcholine, which can enhance neurotransmission. Additionally, this compound binds to nicotinic acetylcholine receptors, modulating their activity and influencing neuronal signaling .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes involved in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through a covalent bond formation between the compound and the enzyme’s active site. Additionally, it interacts with nicotinic acetylcholine receptors, modulating their activity and enhancing neurotransmission . These interactions result in changes in gene expression and cellular signaling pathways, ultimately influencing cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure can lead to gradual degradation, resulting in reduced efficacy and potential changes in cellular responses . Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory by increasing acetylcholine levels . At higher doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in significant adverse effects, including cellular damage and apoptosis . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . This interaction can influence metabolic flux and alter the levels of various metabolites. Additionally, the compound’s metabolism can lead to the formation of active metabolites that contribute to its overall biochemical effects . Understanding these metabolic pathways is essential for optimizing its therapeutic applications and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by its interactions with cellular transporters and binding proteins, which can affect its accumulation and activity . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . Once localized, it can exert its biochemical effects by interacting with specific biomolecules and influencing cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

properties

IUPAC Name

cyclopropyl-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c16-14(10-3-4-10)15-12-5-6-13(15)8-11(7-12)9-1-2-9/h10,12-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGROEPMSPALAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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